Isooxypeucedanin
Overview
Description
Isooxypeucedanin is a chemical compound with the molecular formula C16H14O5 . It is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.28 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Metabolism and Pharmacokinetics:
- Isooxypeucedanin has been studied for its metabolites and kinetic characteristics after biotransformation with rat liver microsomes. The research identified various metabolites and provided essential data for further pharmacological studies (Chen et al., 2014).
- A study on Angelica dahurica cv. Yubaizhi in rats showed that this compound, among other coumarins, was distributed in various tissues, providing insights into its metabolism and disposition process in vivo (Zhang et al., 2019).
Biological Activities and Pharmacology:
- This compound has shown inhibitory effects on drug metabolism, altering the rate of metabolism in specific phases, as observed in a study involving Angelica Koreana roots (Woo et al., 1982).
- It exhibits platelet anti-aggregatory effects, as identified in a study exploring the effects of coumarins from the roots of Angelica genuflexa and A. gigas (Lee et al., 2003).
- Inhibitory effects against 5alpha-reductase type I in LNCaP cells were observed from the roots of Angelica Koreana. However, this compound was found to be inactive in the 5alpha-reductase assay systems used in this study (Seo et al., 2002).
Anticancer and Antitumor Effects:
- A study involving human carcinoma cell lines showed that this compound, among other coumarins, had a cytotoxic effect against these cells, suggesting its potential in cancer treatment (Shokoohinia et al., 2014).
- Oxypeucedanin and this compound extracted from Prangos ferulacea (L.) Lindl showed protective effects against apoptosis induced by doxorubicin in PC12 cells, indicating their potential in mitigating chemotherapy-induced side effects (Jalilian et al., 2021).
Neuropharmacology and Neuroprotection:
- The effects of oxypeucedanin on global gene expression and the MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells were investigated, highlighting its impact on protein metabolism and signaling pathways (Choi et al., 2011).
Antioxidant and Anti-inflammatory Activities:
- This compound has been identified in various plants and has shown potential antioxidant and anti-inflammatory activities, as observed in phytochemical studies of Euxylophora paraensis (Isidoro et al., 2012).
Cholinesterase Inhibitory Effects:
- A study on the roots of Angelica dahurica investigated the cholinesterase inhibitory activities of this compound and other coumarins, which could be relevant in the treatment of neurodegenerative diseases (Seo et al., 2013).
properties
IUPAC Name |
4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPJJIUMAKBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198596 | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5058-15-1 | |
Record name | Pabulenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOOXYPEUCEDANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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